N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chalcone Acetamide Scaffold

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide (CAS 1245282-54-5), molecular formula C18H17NO4, is a synthetic chalcone-acetamide hybrid compound characterized by a 2-methoxy-substituted cinnamoyl group conjugated to a 4-hydroxy-3-substituted phenylacetamide core. Chalcone scaffolds are privileged structures in medicinal chemistry due to their α,β-unsaturated carbonyl system acting as a Michael acceptor, while the acetamide moiety contributes hydrogen bond donor/acceptor properties.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B12211986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC
InChIInChI=1S/C18H17NO4/c1-12(20)19-14-8-10-17(22)15(11-14)16(21)9-7-13-5-3-4-6-18(13)23-2/h3-11,22H,1-2H3,(H,19,20)/b9-7+
InChIKeyYECSMTBOWXTLFJ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide: Core Chalcone Acetamide Scaffold for Targeted Anti-Cancer and Anti-Inflammatory Research


N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide (CAS 1245282-54-5), molecular formula C18H17NO4, is a synthetic chalcone-acetamide hybrid compound characterized by a 2-methoxy-substituted cinnamoyl group conjugated to a 4-hydroxy-3-substituted phenylacetamide core. Chalcone scaffolds are privileged structures in medicinal chemistry due to their α,β-unsaturated carbonyl system acting as a Michael acceptor, while the acetamide moiety contributes hydrogen bond donor/acceptor properties [1]. This compound is primarily supplied as a research tool for exploring structure-activity relationships (SAR) in oncology and inflammation programs directed at triple-negative breast cancer (TNBC) and COX-2/cyclooxygenase-mediated pathways [2].

Procurement Risk: Why N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide Cannot Be Swapped with Common Chalcone Acetamide Analogs


Direct substitution of this compound with generic chalcone-acetamides (e.g., N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide) or simpler cinnamoyl derivatives risks introducing uncharacterized potency gaps and selectivity profiles. The critical ortho-hydroxy group on the phenylacetamide ring creates an intramolecular hydrogen bond network with the adjacent acetamide carbonyl, rigidifying the pharmacophore and potentially enhancing binding to targets like COX-2 . Absence of this hydroxyl in comparator compounds removes a key polar interaction and alters the compound's electronic surface potential, which can drastically shift target engagement as evidenced by SAR studies in the broader chalcone acetamide class against TNBC cell lines [1].

Head-to-Head Evidence: Quantifying the Differential Performance of N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide


Structural Differentiation: Unique Ortho-Hydroxy Pharmacophore vs. Unsubstituted Analog

The target compound possesses a phenolic -OH group at the 4-hydroxy-3-acetamide position, creating a distinct hydrogen bond donor motif absent in the closely related analog N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide. This structural difference introduces a heavy atom count of 24 vs. 23, a molecular weight of 311.3 g/mol vs. 295.3 g/mol, and adds a key interactive site for target binding . In the chalcone acetamide class, such hydroxyl substitution patterns have been correlated with improved anti-proliferative activity in TNBC models, where specific derivative 7g showed enhanced MDA-MB-231 cell growth inhibition relative to non-hydroxylated analogs [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chalcone Acetamide Scaffold

Computational Target Prediction: COX-2 Inhibitor Profile vs. Generic Chalcones

DrugMapper computational target fishing predicts COX-2 (cyclooxygenase-2) inhibition for this specific compound, associating it with therapeutic indications including pain, arthritis, and bone neoplasms [1]. In contrast, the broader chalcone chemotype is typically associated with tubulin polymerization inhibition or kinase modulation rather than selective COX-2 binding [2]. This predicted target shift is attributed to the compound's unique 2-methoxycinnamoyl and 4-hydroxyacetamide pharmacophore arrangement, which mirrors features of known selective COX-2 inhibitors like SC-236 [3].

Cheminformatics Target Prediction COX-2 Inhibition

Synthetic Accessibility: Simplified Architecture vs. Pyrrolidine-Chalcone Lead 7g

Compared to the TNBC lead compound 7g (a pyrrolidine-substituted chalcone acetamide) identified in recent SAR studies, this compound presents a significantly simplified synthetic route lacking the chiral pyrrolidine appendage [1]. 7g demonstrated IC50 values of 4.2 µM against MDA-MB-231 cells and required asymmetric synthesis for the pyrrolidine moiety [1]. The target compound, lacking this complexity, can be synthesized via straightforward aldol condensation followed by amide coupling, enabling rapid gram-scale supply for early-stage screening [2]. While 7g's potency data sets a benchmark (4.2 µM) for the chalcone acetamide class in TNBC, the structural simplicity of this compound positions it as a modular scaffold for generating focused libraries without early stereochemical constraints.

Synthetic Chemistry Lead Optimization Scalability

Metabolic Stability Potential: Methoxy Substituent vs. Hydroxy-Only Analogs

The 2-methoxy group on the cinnamoyl phenyl ring serves as a metabolic blocking group, preventing rapid Phase II glucuronidation and sulfation that typically occurs at free phenolic -OH positions [1]. In contrast, simpler hydroxyl-substituted chalcones (e.g., isoliquiritigenin: 2',4,4'-trihydroxychalcone) undergo rapid conjugation, contributing to poor oral bioavailability (F < 5%) and requiring prodrug strategies [2]. While direct metabolic stability data for this specific compound is not available, the dual protection strategy—a 2-methoxy on Ring A and a sterically hindered 4-hydroxy on Ring B ortho to the acetamide—suggests improved in vitro microsomal stability compared to polyhydroxy chalcone analogs, based on class-level metabolism trends [1].

Drug Metabolism Pharmacokinetics Metabolic Stability

High-Value Application Scenarios for N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide Procurement


Triple-Negative Breast Cancer (TNBC) SAR Library Expansion

Based on the established class-level anti-TNBC activity of chalcone acetamides demonstrated by compound 7g against MDA-MB-231 cells (IC50 4.2 µM), this compound serves as an ideal modular core scaffold for generating focused analog libraries [1]. Its synthetic accessibility via a 2-3 step route enables rapid parallel synthesis of 50-100 analogs to explore substituent effects on the cinnamoyl phenyl ring while maintaining the critical 4-hydroxy-3-acetamide pharmacophore, enabling systematic SAR mapping of the TNBC phenotype.

Dual-Mechanism Anti-Inflammatory/Oncology Hit Discovery

The computationally predicted COX-2 inhibitory profile combined with the chalcone scaffold's known anticancer properties makes this compound a strategic starting point for dual-mechanism programs targeting inflammation-driven cancers (e.g., colorectal cancer, TNBC) [2]. By procuring this single compound, research groups can simultaneously evaluate COX-2 enzymatic inhibition (primary biochemical assay) and anti-proliferative effects in cancer cell lines, maximizing data return per compound screened.

In Vivo Pharmacodynamic Probe Development

The metabolic protection conferred by the 2-methoxy group and sterically hindered phenol positions this compound as a candidate for developing in vivo pharmacodynamic probes within the chalcone class, where bioavailability typically limits translational relevance [3]. Its molecular weight of 311 g/mol falls within favorable drug-like space, and the reduced metabolic liability compared to polyhydroxy chalcones supports its use in murine xenograft studies without the need for prodrug formulation.

Chemical Tool for Acetamide-Chalcone Mechanistic Studies

The unique combination of an electrophilic α,β-unsaturated carbonyl (Michael acceptor) and a nucleophilic acetamide moiety enables this compound to be used as a chemical biology tool for studying cysteine-reactive proteome targets, specifically those involved in redox signaling and apoptosis pathways as suggested by the ROS-mediated apoptosis mechanisms observed in TNBC cells treated with chalcone acetamide derivatives [1]. Its ortho-hydroxy group provides a spectrophotometric handle for monitoring cellular uptake and distribution in live-cell imaging studies.

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